molecular formula C8H17N B147374 Octamethyleneimine CAS No. 5661-71-2

Octamethyleneimine

Cat. No.: B147374
CAS No.: 5661-71-2
M. Wt: 127.23 g/mol
InChI Key: NRHDCQLCSOWVTF-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a boiling point of 188°C and a specific gravity of 0.89 at 20°C . This compound is known for its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octamethyleneimine can be synthesized through the reduction of 2-azacyclononanone using borane-tetrahydrofuran complex in anhydrous tetrahydrofuran under a nitrogen atmosphere . The reaction is typically carried out at low temperatures (around 4°C) to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of suberonitrile. This process is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . The reaction is performed in the liquid phase, either continuously or batchwise, with the catalyst arranged as a fixed bed in a reactor.

Chemical Reactions Analysis

Types of Reactions: Octamethyleneimine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines or amides, depending on the reagents used.

Scientific Research Applications

Octamethyleneimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octamethyleneimine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

    Hexamethyleneimine: A six-membered cyclic amine with similar chemical properties.

    Heptamethyleneimine: A seven-membered cyclic amine with comparable reactivity.

    Nonamethyleneimine: A nine-membered cyclic amine with analogous applications.

Uniqueness: Octamethyleneimine is unique due to its eight-membered ring structure, which provides a balance between ring strain and stability. This makes it particularly useful in various chemical reactions and industrial applications.

Properties

IUPAC Name

azonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17N/c1-2-4-6-8-9-7-5-3-1/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHDCQLCSOWVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00205179
Record name Perhydroazonine
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Molecular Weight

127.23 g/mol
Source PubChem
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CAS No.

5661-71-2
Record name Octahydro-1H-azonine
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Record name Perhydroazonine
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Synthesis routes and methods

Procedure details

Caprylolactam (Fluka, N.Y., #21631) (25 g, 117 mmoles) is combined with lithium aluminum hydride (10.5 g) in ether and reduced with stirring for 5 hr. The reaction mixture is filtered and evaporated with ether. The product is octahydroazonin (90% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octamethyleneimine
Reactant of Route 2
Octamethyleneimine
Reactant of Route 3
Octamethyleneimine
Reactant of Route 4
Octamethyleneimine
Reactant of Route 5
Octamethyleneimine
Reactant of Route 6
Octamethyleneimine
Customer
Q & A

ANone: Azacyclononane has the molecular formula C8H17N and a molecular weight of 127.23 g/mol. Specific spectroscopic data, such as NMR and IR, would require further investigation and analysis beyond the scope of these articles.

A: Azacyclononane serves as a versatile building block for synthesizing larger, more complex molecules. For instance, it has been used in the preparation of oxonanes and azonanes through a procedure involving Birch reduction, selective hydrogenation, and oxidation. [, ] Additionally, it acts as a precursor in synthesizing substituted beta-amino ketones and alpha-amino alcohols via the Mannich reaction. []

A: Research indicates that Azacyclononane exhibits conformational flexibility. Electron spin resonance (ESR) studies of nitroxide radicals derived from Azacyclononane reveal a complex alternating line-width effect in their spectra, suggesting conformational effects within the medium-sized ring. [] This flexibility is further supported by crystallographic studies of metal complexes where the ligand adopts strained conformations to accommodate the coordination geometry of the metal ion. []

A: Azacyclononane can act as a ligand, forming complexes with various metal ions. For example, it forms complexes with iron in both its +2 and +3 oxidation states. [] In the case of palladium(II), it coordinates through both nitrogen and sulfur donor atoms, forming a complex with a distorted tetrahedral geometry. [] This complexation behavior is also observed with silver(I) ions, with the stability of the complexes primarily dictated by the number of sulfur donor atoms in the ligand. []

A: Derivatives of Azacyclononane, specifically those with oligo(benzoate) functionalities, have been investigated for their liquid crystal properties. These derivatives can display various mesophases, including nematic, smectic, and even columnar hexagonal phases near room temperature. [] These characteristics make them potentially suitable for applications in areas like displays and sensors.

A: Yes, Azacyclononane plays a crucial role in the synthesis of various natural products, particularly alkaloids. For example, it is a key intermediate in the total synthesis of Lycopodium alkaloids like palhinine A, palhinine D, and their C3-epimers. [, ] It is also crucial in the synthesis of fawcettimine and lycoposerramine-B, highlighting its significance in constructing the azonane framework present in these alkaloids. []

ANone: A variety of analytical methods are employed to characterize and quantify Azacyclononane and its derivatives. These include:

  • X-ray crystallography: Used to determine the three-dimensional structure of Azacyclononane derivatives and their metal complexes. [, , , ]
  • Electron spin resonance (ESR) spectroscopy: Provides insights into the conformational dynamics of Azacyclononane-derived radicals. []
  • Nuclear magnetic resonance (NMR) spectroscopy: Useful for characterizing the structure and studying the interactions of Azacyclononane derivatives with metal ions. []
  • High-performance liquid chromatography (HPLC): Employed to separate and quantify Azacyclononane oligomers that migrate from food packaging materials. []
  • Gas chromatography-mass spectrometry (GC-MS): Used to identify and quantify volatile compounds, including Azacyclononane derivatives, that migrate from packaging materials. []

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